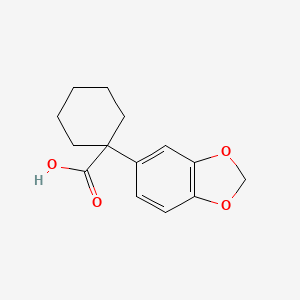

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)14(6-2-1-3-7-14)10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEGPKFJPHBDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid typically involves the formation of the benzodioxole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the use of palladium-catalyzed amination reactions, where a benzo dioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The benzodioxole ring and cyclohexane carboxylic acid moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antiproliferative activity against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Cyclopropane Analog

- Compound : 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid

- Key Differences : Replaces the cyclohexane ring with a strained cyclopropane ring.

- Reduced steric bulk may improve membrane permeability but decrease metabolic stability .

Bicyclohexane Analog

- Compound : 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Key Differences : Features a rigid bicyclo[2.1.1]hexane core and a sulfur-containing thiazole ring.

- The thiazole moiety introduces electron-deficient aromaticity, altering electronic interactions compared to benzodioxole .

Benzimidazole Derivatives

- Compound : 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid

- Key Differences : Substitutes benzodioxole with a benzimidazole ring (fused aromatic system with two nitrogen atoms).

- Impact : Benzimidazole’s nitrogen atoms enable hydrogen bonding and metal coordination, enhancing interactions with biological targets. The cyclohexyl group may improve lipophilicity compared to the parent cyclohexane-carboxylic acid system .

Functional Group Modifications

Hydroxycyclohexyl Derivative

- Compound : 1-(4-Hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

- Key Differences : Introduces a hydroxyl group on the cyclohexane ring and replaces benzodioxole with a benzodiazole-oxo system.

- The benzodiazole-oxo moiety may alter tautomerism and hydrogen-bonding capacity .

Benzyloxycarbonyl Derivative

- Compound : (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid

- Key Differences : Incorporates a bulky benzyloxycarbonyl group.

- Impact : Increased steric hindrance may reduce enzymatic degradation but limit binding to sterically sensitive targets. Stereochemistry (1S,2R) introduces chirality, affecting biological activity .

Research Findings

- Crystallographic Stability : The cyclohexane ring in the target compound likely adopts a chair conformation, minimizing steric clashes and enhancing crystallographic packing efficiency compared to strained analogs like cyclopropane derivatives .

- Metabolic Stability : The cyclohexane ring’s stability may reduce metabolic degradation compared to bicyclic or heterocyclic analogs, as seen in discontinued benzimidazole derivatives () .

Biologische Aktivität

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid (CAS No. 1152590-90-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₄H₁₆O₄

- Molecular Weight : 248.27 g/mol

- CAS Number : 1152590-90-3

Biological Activity Overview

The biological activity of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid has been investigated primarily in the context of its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

Research has highlighted the significance of the 1,3-benzodioxole moiety in conferring insecticidal properties. A study focused on related compounds demonstrated that derivatives of 1,3-benzodioxole exhibit larvicidal activity against Aedes aegypti, a vector for several arboviruses.

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammalian Cells |

|---|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

| 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid | TBD | TBD | TBD |

The study indicated that compounds with methylenedioxy substituents showed enhanced biological activity, suggesting that structural modifications can significantly influence efficacy against insect larvae while maintaining safety profiles for non-target organisms .

Case Study 1: Larvicidal Efficacy

In a series of experiments, the larvicidal efficacy of various benzodioxole derivatives was tested. The results indicated that structural features such as the presence of double bonds and specific substituents were crucial for enhancing insecticidal activity.

Case Study 2: Safety Profile Assessment

In assessing the safety profile of related compounds, it was found that certain derivatives exhibited no significant cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations. This suggests a favorable safety margin for potential therapeutic applications .

The mechanism by which these compounds exert their biological effects is believed to involve interference with cellular processes in target organisms. For instance, the inhibition of key metabolic pathways in insects may lead to their mortality while sparing mammalian cells due to differences in metabolic pathways.

Q & A

Q. Methodology :

- Friedel-Crafts Acylation : React 1,3-benzodioxole-5-carboxylic acid derivatives with cyclohexane precursors. For example, activate the carboxylic acid group via conversion to an acyl chloride, followed by reaction with a cyclohexane derivative under Lewis acid catalysis (e.g., AlCl₃).

- Cyclohexane Functionalization : Introduce the benzodioxole moiety via nucleophilic substitution or coupling reactions. For instance, use Suzuki-Miyaura coupling to attach the benzodioxolyl group to a pre-functionalized cyclohexane-carboxylic acid scaffold .

- Post-Synthetic Modifications : Optimize yield via recrystallization (e.g., using ethanol/water mixtures) and purity assessment via TLC or HPLC .

Basic: How can spectroscopic techniques confirm the compound’s structural integrity?

Q. Methodology :

- ¹H/¹³C NMR : Identify benzodioxole protons (δ 6.7–7.1 ppm, aromatic) and cyclohexane protons (δ 1.2–2.5 ppm, aliphatic). Carboxylic acid protons typically appear as broad singlets (δ 10–12 ppm) .

- IR Spectroscopy : Confirm the carboxylic acid group via O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of COOH or benzodioxole fragments) .

Basic: What safety protocols are critical during synthesis and handling?

Q. Methodology :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., dichloromethane, acetic anhydride).

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced: How can X-ray crystallography resolve the compound’s crystal structure?

Q. Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Mount crystals on a diffractometer cooled to 100 K to minimize thermal motion .

- Structure Refinement : Apply SHELXL for least-squares refinement. Key parameters include R-factor (<0.05) and wR-factor (<0.15). Analyze bond lengths (e.g., C–C: ~1.54 Å) and angles (e.g., cyclohexane chair conformation) .

- Validation : Cross-check with CIF files and Platon/CHECKCIF for structural anomalies .

Advanced: What strategies enable functionalization of the cyclohexane ring?

Q. Methodology :

- Esterification : React the carboxylic acid with alcohols (e.g., methanol/H₂SO₄) to form esters for improved solubility .

- Amide Formation : Use carbodiimide coupling (e.g., EDC/HOBt) to introduce bioactive moieties (e.g., imidazole groups) .

- Oxime Derivatization : Convert ketone intermediates (if present) to oximes using hydroxylamine hydrochloride .

Advanced: How to analyze conformational dynamics of the cyclohexane ring?

Q. Methodology :

- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (θ) from crystallographic coordinates to quantify ring distortion. For chair conformations, q ≈ 0.5–0.6 Å, θ ≈ 0° or 180° .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental puckering .

Advanced: How to resolve contradictions in reported bioactivity data?

Q. Methodology :

- Dose-Response Studies : Replicate assays (e.g., antifungal MIC tests) across multiple cell lines or microbial strains to assess consistency .

- Meta-Analysis : Pool data from independent studies using standardized protocols (e.g., CLSI guidelines) and apply statistical models (e.g., ANOVA) to identify outliers .

Advanced: What computational methods model the compound’s pharmacological interactions?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51). Validate poses with MD simulations (NAMD/GROMACS) .

- QSAR Modeling : Corrogate substituent effects (e.g., benzodioxole position) with bioactivity using Hammett constants or Hirshfeld charges .

Advanced: How to design a bioassay for antifungal activity?

Q. Methodology :

- Broth Microdilution : Test compound dilutions (0.5–128 µg/mL) against Candida albicans (ATCC 90028) in RPMI-1640 media. Incubate at 35°C for 48 hrs and read OD₆₀₀ .

- Control Standards : Compare to fluconazole (MIC ≤8 µg/mL) and assess cytotoxicity via MTT assays on mammalian Vero cells .

Advanced: How does substituent position affect pharmacological activity?

Q. Methodology :

- Structural Analogs : Synthesize derivatives with substituents at the benzodioxole 4- or 6-position. For example, compare 5-benzodioxole vs. 6-nitro analogs .

- Activity Cliffs : Plot EC₅₀ values against substituent electronic parameters (σ, π) to identify critical positions for potency .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.